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3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one

Kinase inhibitor design Hydrogen-bond pharmacophore Structure-activity relationship

3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 2034575-93-2) is a synthetic small-molecule quinazolinone derivative (molecular formula C20H21N5O3, MW 379.42 g/mol) featuring a 3-substituted piperidine ether-linked to a pyrimidine ring. Computed physicochemical properties include a calculated logP of 2.69, topological polar surface area (TPSA) of 94.24 Ų, 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 rotatable bonds.

Molecular Formula C20H21N5O3
Molecular Weight 379.42
CAS No. 2034575-93-2
Cat. No. B2583242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
CAS2034575-93-2
Molecular FormulaC20H21N5O3
Molecular Weight379.42
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=NC=CC=N4
InChIInChI=1S/C20H21N5O3/c26-18(8-12-25-14-23-17-7-2-1-6-16(17)19(25)27)24-11-3-5-15(13-24)28-20-21-9-4-10-22-20/h1-2,4,6-7,9-10,14-15H,3,5,8,11-13H2
InChIKeyUEUBUFKYVJFFKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 2034575-93-2): Procurement-Relevant Structural Identity and Physicochemical Baseline


3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one (CAS 2034575-93-2) is a synthetic small-molecule quinazolinone derivative (molecular formula C20H21N5O3, MW 379.42 g/mol) featuring a 3-substituted piperidine ether-linked to a pyrimidine ring . Computed physicochemical properties include a calculated logP of 2.69, topological polar surface area (TPSA) of 94.24 Ų, 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 rotatable bonds [1]. The compound belongs to the quinazolin-4(3H)-one class, a privileged scaffold in kinase inhibitor drug discovery, and its pyrimidin-2-yloxy substituent distinguishes it from other heteroaryl-oxy analogs such as the pyrazin-2-yloxy variant .

Why Generic Substitution Fails for 3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one: Structural Specificity and Procurement Risks


Generic substitution within the quinazolin-4(3H)-one-piperidine class is not viable because even minor heteroaryl-oxy modifications on the piperidine ring can substantially alter hydrogen-bonding capacity, target engagement, and selectivity profiles. The pyrimidin-2-yloxy substituent of CAS 2034575-93-2 provides two nitrogen atoms positioned for bifurcated hydrogen-bond interactions with kinase hinge regions, a feature absent in the pyrazin-2-yloxy analog where nitrogen placement shifts to the para position . Empirically, in related quinazolinone-piperidine PIM kinase inhibitor series, changing the heteroaryl-oxy group from pyrimidine to pyrazine has been observed to alter kinase selectivity profiles by over 10-fold [1]. Furthermore, the computed TPSA of 94.24 Ų and zero hydrogen-bond donor count predict limited aqueous solubility, meaning even analogs with identical molecular formula but different heteroaryl connectivity may exhibit divergent formulation behavior [2]. Procurement of generic quinazolinone-piperidine compounds without verifying the specific pyrimidin-2-yloxy substitution pattern risks obtaining a structurally distinct entity with uncharacterized activity.

Product-Specific Quantitative Evidence Guide: 3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one Head-to-Head with Structural Analogs


Heteroaryl-Oxy Moiety Differentiation: Pyrimidin-2-yloxy vs. Pyrazin-2-yloxy Analog

The closest structural analog to CAS 2034575-93-2 is 3-(3-oxo-3-(3-(pyrazin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one, which differs only in the heteroaryl-oxy group (pyrimidine vs. pyrazine) while retaining identical molecular formula (C20H21N5O3) and molecular weight (379.42 g/mol) . The pyrimidin-2-yloxy group in the target compound places two nitrogen atoms in a 1,3-relationship (meta positions), while the pyrazin-2-yloxy group positions nitrogens in a 1,4-relationship (para positions). This structural difference results in distinct hydrogen-bond acceptor geometries: the pyrimidine 1,3-dinitrogen arrangement is compatible with bifurcated hydrogen bonding to kinase hinge regions, whereas the pyrazine 1,4-arrangement favors linear hydrogen-bond motifs . In published quinazolinone-pyrrolopyrrolone pan-Pim kinase inhibitor series, analogous pyrimidine-to-pyrazine heteroaryl substitutions have been reported to shift biochemical IC50 values by >10-fold against PIM-1 and PIM-2 isoforms [1].

Kinase inhibitor design Hydrogen-bond pharmacophore Structure-activity relationship

Physicochemical Property Differentiation: Computed clogP and TPSA vs. Class Benchmarks

The target compound exhibits a computed logP of 2.69 and TPSA of 94.24 Ų [1]. These values place it within Lipinski Rule-of-Five compliant space (MW <500, logP <5, HBD <5, HBA <10) but near the upper boundary for TPSA predictive of moderate oral absorption [1]. For comparison, the clinically evaluated pan-Pim inhibitor compound 17 (quinazolinone-pyrrolopyrrolone series) demonstrated oral bioavailability with a higher TPSA and lower clogP, suggesting that the target compound's 2.69 logP may favor membrane permeability but its 94.24 TPSA, combined with zero hydrogen bond donors (HBD=0), may limit aqueous solubility [2]. Within the broader quinazolin-4(3H)-one piperidine class, TPSA values typically range from 70-110 Ų; the target compound's value of 94.24 Ų is intermediate and consistent with compounds requiring formulation optimization for in vivo studies [3].

Drug-likeness Oral bioavailability prediction Physicochemical profiling

Kinase Selectivity Potential: Pyrimidin-2-yloxy as a Hinge-Binding Pharmacophore Element

The pyrimidin-2-yloxy group in the target compound serves as a potential kinase hinge-binding motif. In structurally related p38α MAP kinase inhibitor co-crystal structures, quinazolinone and pyridol-pyrimidine scaffolds achieve selectivity through specific glycine-110 interactions at the hinge [1]. While direct experimental selectivity data for CAS 2034575-93-2 are not publicly available, class-level evidence indicates that quinazolinone-piperidine compounds bearing pyrimidine substituents can achieve selectivity windows: for example, a related quinazolinone derivative with a pyrimidine-containing side chain demonstrated >100-fold selectivity for PI3Kδ over PI3Kα, PI3Kβ, and PI3Kγ isoforms (biochemical IC50 values of 9 nM for PI3Kδ vs. 262, 1650, and 4630 nM respectively) . The pyrimidin-2-yloxy motif in the target compound is geometrically analogous to the hinge-binding element in these selective PI3Kδ inhibitors, suggesting potential for similar selectivity-driven differentiation from pan-kinase inhibitor comparators .

Kinase inhibitor selectivity Hinge-binding motif Pharmacophore mapping

Best Research and Industrial Application Scenarios for 3-(3-Oxo-3-(3-(pyrimidin-2-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one Based on Differentiated Evidence


Kinase Inhibitor Primary Screening Libraries Requiring Defined Heteroaryl Pharmacophore Diversity

The compound's pyrimidin-2-yloxy substitution pattern provides a distinct 1,3-dinitrogen hinge-binding geometry absent in pyrazine or pyridine analogs [1]. For kinase inhibitor screening programs, this compound fills a specific chemical space niche complementary to pyrazin-2-yloxy or pyridyl-oxy bearing quinazolinones. Procurement of this compound ensures representation of the pyrimidine-2-oxy pharmacophore in diversity sets, where >10-fold potency shifts have been observed between pyrimidine and pyrazine variants in PIM kinase assays [2].

Structure-Activity Relationship (SAR) Studies on Quinazolinone-Piperidine Linker Optimization

The propyl linker connecting the quinazolinone core to the piperidine-pyrimidine moiety is a key structural variable. Based on class-level SAR from quinazolinone-pyrrolopyrrolone Pim inhibitor studies, linker length and composition significantly affect both potency and selectivity [1]. This compound serves as a reference standard for evaluating propyl-linked analogs against ethyl-, butyl-, or amide-linked comparators in medicinal chemistry optimization programs.

Physicochemical Property Benchmarking for Oral Bioavailability Prediction Models

With computed clogP of 2.69, TPSA of 94.24 Ų, and zero HBD [1], this compound occupies a specific region of drug-like chemical space near the solubility-permeability inflection point. Researchers developing in silico ADME prediction models can use this compound as a calibration standard for quinazolinone-piperidine chemical series, where the balance of moderate lipophilicity and limited hydrogen bond donor capacity influences predicted oral absorption [2].

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